4-[3-(2-chlorophenoxy)propoxy]benzaldehyde
Overview
Description
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde is an organic compound that features a benzaldehyde group substituted with a 3-(2-chlorophenoxy)propoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-(2-chlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-[3-(2-chlorophenoxy)propoxy]benzoic acid.
Reduction: 4-[3-(2-chlorophenoxy)propoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[3-(2-methoxyphenoxy)propoxy]benzaldehyde.
Scientific Research Applications
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-chlorophenoxy)propoxy]benzaldehyde
- 3-(4-chlorophenoxy)benzaldehyde
Uniqueness
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can result in different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[3-(2-chlorophenoxy)propoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c17-15-4-1-2-5-16(15)20-11-3-10-19-14-8-6-13(12-18)7-9-14/h1-2,4-9,12H,3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFQEMAPAAKERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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